N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide

Fragment-Based Drug Discovery Structural Biology Protein-Protein Interactions

N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (CAS 953734-60-6) is a structure-validated fragment hit essential for drug discovery. Co-crystal structures with Brachyury (PDB 5QRS) and IL-1β (PDB 5R8L) provide atomic blueprints for medicinal chemistry against these challenging PPI targets. Its cyclopropanecarboxamide scaffold also serves as a privileged building block for kinase- and CYP450-focused libraries. Choose the free base (CAS 953734-60-6) for synthesis or the HCl salt (CAS 1170962-96-5) for biological assays. Secure batch-characterized, 98% pure material to accelerate structure-guided lead optimization.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 953734-60-6
Cat. No. B3316313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide
CAS953734-60-6
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)NC(=O)C2CC2)N
InChIInChI=1S/C12H16N2O/c1-8(13)9-4-6-11(7-5-9)14-12(15)10-2-3-10/h4-8,10H,2-3,13H2,1H3,(H,14,15)
InChIKeyCELFORIQAQLUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (CAS 953734-60-6) for Fragment-Based Drug Discovery Research


N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide (CAS 953734-60-6) is a chemical building block and a validated fragment hit for multiple protein targets . It has the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . The compound is typically supplied as a 98% pure research chemical and is used in fragment-based drug discovery (FBDD) and other early-stage pharmaceutical research [1].

Why N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide Cannot Be Substituted with Generic Analogs


Generic substitution fails due to the specific structural features of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide that are critical for its demonstrated interactions. The compound has been identified as a specific fragment hit in multiple protein co-crystal structures, with its unique binding modes to targets like Brachyury and Interleukin-1 beta (IL-1β) being precisely defined [1]. Closely related analogs lacking its exact cyclopropanecarboxamide core or 1-aminoethylphenyl substitution pattern are unlikely to recapitulate these specific binding interactions, making this exact compound essential for structure-guided research and for developing inhibitors of these challenging protein-protein interaction (PPI) targets [1].

Quantitative Evidence Guide for Procuring N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide


Demonstrated Multi-Target Fragment Hit with High-Resolution Structural Data

This compound is a validated fragment hit for at least two distinct protein targets, Brachyury and Interleukin-1 beta (IL-1β), with high-resolution co-crystal structures deposited in the Protein Data Bank [1]. The structure for the complex with Brachyury (PDB: 5QRS) was solved at 2.06 Å resolution, while the complex with IL-1β (PDB: 5R8L) was solved at 1.56 Å resolution [1]. The compound also appears as the best-fitted ligand in the PDB entry 5S4L, demonstrating its ability to be successfully modeled into electron density [2].

Fragment-Based Drug Discovery Structural Biology Protein-Protein Interactions

Hydrochloride Salt Form Enhances Physicochemical Properties vs. Free Base

The compound is available as a hydrochloride salt (CAS 1170962-96-5) in addition to the free base (CAS 953734-60-6) . This salt form is reported to enhance its stability and aqueous solubility, which are key parameters for biological assays and formulation development . While the free base has a predicted LogP of 1.53, the salt is described as soluble in water and various organic solvents, making it more suitable for a wider range of experimental conditions [1].

Drug Formulation Medicinal Chemistry Solubility Enhancement

Cyclopropanecarboxamide Scaffold Associated with Potent Inhibition of Key Disease Targets

While specific IC50 data for N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide is not publicly available, the cyclopropanecarboxamide moiety is a well-validated pharmacophore in medicinal chemistry [1]. As a class, compounds containing this group have demonstrated potent inhibitory activity against high-value targets. For example, a related cyclopropanecarboxamide derivative, N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), exhibits a 100-fold selectivity for inhibiting CYP1A2 over enzymes in the CYP2 and CYP3 families [2]. Other derivatives in this class are potent pan-RAF inhibitors with IC50 values as low as 1.4 nM for CRAF, 2.4 nM for BRAF(V600E), and 8.3 nM for BRAF(WT) [3].

Kinase Inhibition Cytochrome P450 Oncology Research

Research and Industrial Applications for N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide


Structure-Based Fragment Elaboration for Brachyury or IL-1β Inhibitors

This compound is an ideal starting point for structure-guided drug discovery projects targeting the transcription factor Brachyury or the cytokine Interleukin-1 beta (IL-1β). The availability of high-resolution co-crystal structures (PDB: 5QRS and 5R8L) provides a precise atomic blueprint for medicinal chemists to design and synthesize analogs with improved potency and selectivity [1].

Building Block for Focused Kinase or CYP Inhibitor Libraries

Given the established activity of the cyclopropanecarboxamide scaffold against kinase and cytochrome P450 targets, this compound can be utilized as a privileged building block in the synthesis of focused compound libraries for hit identification and lead optimization in oncology, inflammation, or metabolic disease research [1][2].

Assay Development with Physicochemical Flexibility

Researchers can select either the free base form (CAS 953734-60-6) for organic synthesis or the hydrochloride salt form (CAS 1170962-96-5) for biological assays requiring enhanced aqueous solubility and stability. This flexibility ensures the compound can be deployed effectively in a wide range of experimental workflows, from high-throughput screening to detailed biophysical characterization .

Teaching and Validation of PanDDA Fragment Screening Methodologies

The compound's identification as a fragment hit through the PanDDA (Pan-Dataset Density Analysis) method, and its subsequent deposition in the PDB, makes it a valuable tool for teaching and benchmarking computational and experimental fragment screening workflows. It serves as a validated positive control for developing new fragment libraries and validating new screening technologies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.